2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
The compound 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione belongs to the pyrimido[4,5-b]quinoline scaffold, a heterocyclic system known for diverse pharmacological activities, including antifungal, anticancer, and antibacterial properties . Its structure features a tetrahydropyrimidoquinoline core substituted with an ethylsulfanyl group at position 2 and a 4-nitrophenyl group at position 5. The electron-withdrawing nitro group and sulfur-containing substituent may influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
2-ethylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-28-19-21-17-16(18(25)22-19)14(10-6-8-11(9-7-10)23(26)27)15-12(20-17)4-3-5-13(15)24/h6-9,14H,2-5H2,1H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJCKRYJYNBWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple reaction steps, starting with the preparation of intermediates. One common route involves:
The reaction between a suitable quinoline precursor and ethyl sulfide.
Subsequent nitration to introduce the nitro group.
Cyclization to form the tetrahydropyrimidoquinoline skeleton.
These reactions require specific conditions such as controlled temperature, pressure, and the use of catalysts or reagents to ensure the desired product yield.
Industrial Production Methods
While laboratory synthesis is well-documented, industrial-scale production would require optimization of these steps. This often involves:
The use of continuous flow reactors for better control and efficiency.
Scaling up the reaction volumes and concentrations.
Ensuring the purity of reactants and intermediates to achieve high product quality.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions including:
Oxidation: : This can modify the ethylsulfanyl group, potentially converting it into a sulfoxide or sulfone.
Reduction: : The nitrophenyl group can be reduced to an aminophenyl group under suitable conditions.
Substitution: : Functional groups can be substituted via nucleophilic or electrophilic substitutions, depending on the reaction environment.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Can involve halogenating agents or strong bases like sodium hydride.
Major Products
Depending on the reaction type, major products can include:
Ethyl sulfoxide or sulfone derivatives.
Aminophenyl-substituted compounds.
Various substituted tetrahydropyrimidoquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibit significant antimicrobial properties. For instance:
- A study highlighted that derivatives containing nitro groups showed enhanced activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa due to electron-withdrawing effects that increase their reactivity and interaction with microbial targets .
Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds have shown promise. The presence of the quinoline moiety is often associated with cytotoxic effects against cancer cell lines. For example:
- Compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer models, suggesting that this class of compounds could be further explored for their therapeutic potential .
Enzyme Inhibition
Certain derivatives have been studied for their ability to inhibit key enzymes involved in disease pathways:
- Inhibitors targeting specific kinases or enzymes related to cancer progression or bacterial metabolism may leverage the unique structural features of this compound class .
Table 1: Summary of Biological Activities
Research Insights
- Antimicrobial Mechanism : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications in the functional groups attached to the core structure significantly impact biological activity. For example, increasing electronegativity through nitro substitutions enhances antimicrobial efficacy .
- In Vivo Studies : Further research is needed to evaluate the pharmacokinetics and toxicity profiles of these compounds in animal models to assess their viability as therapeutic agents.
Mechanism of Action
The mechanism by which 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exerts its effects is complex and varies with its application:
Molecular Targets: : Can interact with enzymes, receptors, or DNA, depending on its chemical environment and modifications.
Pathways Involved: : Its biological activity can involve pathways such as oxidative stress response, DNA intercalation, or receptor binding.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Activity Variations
Pyrimido[4,5-b]quinoline derivatives exhibit activity highly dependent on substituents. Key analogs and their properties are summarized below:
Key Observations:
- Electron-Withdrawing vs.
- Sulfur Substituents : Ethylsulfanyl (C2) may offer improved lipophilicity over methylthio (D13), affecting membrane permeability .
Key Observations:
- Catalyst Efficiency : Heterogeneous catalysts (e.g., Fe3O4@SiO2-SnCl4) enable high yields (≥90%) and short reaction times .
- Microwave Assistance : Reduces synthesis time (e.g., 3 minutes for hydrazine derivatives) but may lower yields .
Antifungal Activity
D13’s antifungal potency (MIC90: 1–4 μg/mL) is attributed to its dihydroxyphenyl group, which facilitates hydrogen bonding with CYP51’s active site .
Anticancer and Antibacterial Potential
Pyrimido[4,5-b]quinolines with chlorophenyl or triazole substituents show promise in anticancer studies (e.g., topoisomerase inhibition) . The target compound’s nitro group could enhance DNA intercalation but requires empirical validation.
Biological Activity
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS Number: 537042-95-8) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C19H18N4O4S
- Molecular Weight : 398.4 g/mol
The compound features a pyrimido[4,5-b]quinoline core which is known for its diverse biological activities. The presence of the nitrophenyl group and ethylsulfanyl substituent enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:
- A series of pyrimido[4,5-b]quinoline derivatives were synthesized and evaluated for their cytotoxic effects against the Michigan Cancer Foundation-7 (MCF-7) cell line. Notably, compounds in this series demonstrated IC50 values significantly lower than that of lapatinib, a reference drug used in breast cancer treatment. Specific derivatives exhibited IC50 values ranging from 1.62 µM to 6.82 µM .
Table 1: Cytotoxic Activity of Pyrimido[4,5-b]quinoline Derivatives
| Compound | IC50 (µM) | EGFR Inhibition (IC50 µM) | HER2 Inhibition (IC50 µM) |
|---|---|---|---|
| 4d | 2.67 | 0.065 | 0.090 |
| 4h | 6.82 | 0.116 | 0.164 |
| 4i | 4.31 | 0.052 | 0.055 |
| 4l | 1.62 | - | - |
These findings suggest that certain derivatives may serve as dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), making them promising candidates for further development in cancer therapy.
The most active compound from the study (compound 4l) was shown to induce apoptosis in MCF-7 cells at a rate significantly higher than untreated controls (60-fold increase). Furthermore, it was observed to cause cell-cycle arrest at the S phase and reduce cell infiltration and metastasis by approximately 45% compared to untreated cells .
Antimicrobial Activity
In addition to anticancer properties, compounds within the pyrimido[4,5-b]quinoline class have been investigated for their antimicrobial effects:
- A study on related derivatives indicated significant antifungal activity against various Candida species, with minimum inhibitory concentrations (MIC90) ranging from 1-8 μg/mL . This suggests that modifications in the structure can enhance antimicrobial efficacy.
Case Studies
- Cytotoxicity Against MCF-7 Cells : In a controlled study, derivatives were evaluated for their ability to inhibit cancer cell growth effectively compared to standard treatments.
- Antifungal Efficacy : Another study demonstrated the antifungal potential against Candida dubliniensis and Candida albicans with promising results that warrant further investigation into clinical applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
